molecular formula C18H39NO B1684007 Spisulosine CAS No. 196497-48-0

Spisulosine

Cat. No.: B1684007
CAS No.: 196497-48-0
M. Wt: 285.5 g/mol
InChI Key: YRYJJIXWWQLGGV-ZWKOTPCHSA-N
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Biological Activity

Spisulosine, a compound derived from the marine mollusk Spisula polynyma, has garnered significant interest due to its potential antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and associated case studies.

This compound is structurally related to sphingosine and exhibits various biological activities that contribute to its antitumor effects:

  • Inhibition of Protein Kinase C : this compound acts as an inhibitor of protein kinase C, which plays a crucial role in cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .
  • Modulation of Rho GTPase : The compound affects the small GTP binding protein Rho, which is involved in the organization of the actin cytoskeleton. By altering Rho activity, this compound can disrupt cell adhesion and motility, potentially limiting tumor progression .
  • Induction of Apoptosis : Preclinical studies suggest that this compound induces programmed cell death (apoptosis) in cancer cells. It activates caspases 3 and 12, which are critical for the apoptotic process .

Clinical Trials

A phase I clinical trial investigated the safety, efficacy, and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

  • Dosage and Administration : Patients received weekly intravenous infusions over three hours at varying dose levels (4 to 200 mg/m²). The maximum tolerated dose (MTD) was not definitively established due to early termination of the study but is estimated to be around 200 mg/m² .
  • Adverse Effects : Common drug-related adverse events included mild to moderate nausea, pyrexia, injection site reactions, and vomiting. Notably, one patient experienced severe peripheral neuropathy during treatment .
  • Efficacy Outcomes : Objective responses were not observed; however, four patients experienced short-lasting stable disease for less than three months. The pharmacokinetic profile indicated a wide distribution and long residence time in the body .

Case Studies

Several case studies have documented the effects of this compound on different types of tumors:

  • Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines at concentrations as low as 0.05 mg/ml .
  • Colorectal Cancer : A patient with metastatic colorectal cancer developed significant side effects after this compound administration but did not show significant tumor response. This highlights the need for further research into optimizing dosing regimens and managing adverse effects .
  • Hematological Malignancies : this compound has shown promise against various hematological malignancies in preclinical models, suggesting its broad-spectrum antitumor activity .

Summary Table of Biological Activity

Biological Activity Description
Inhibition of Protein Kinase CReduces cell growth and differentiation
Modulation of Rho GTPaseDisrupts cell adhesion and motility
Induction of ApoptosisActivates caspases leading to programmed cell death
Antitumor EfficacyEffective against multiple cancer types in vitro
Adverse EffectsNausea, pyrexia, neuropathy; MTD likely around 200 mg/m²

Properties

IUPAC Name

(2S,3R)-2-aminooctadecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYJJIXWWQLGGV-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432931
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196497-48-0
Record name Spisulosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPISULOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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